molecular formula C25H22ClN3OS2 B12020307 (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-48-8

(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12020307
CAS No.: 623935-48-8
M. Wt: 480.0 g/mol
InChI Key: QCGCGCBAGLLHKM-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one features a thiazolidinone core substituted with a cyclohexyl group at position 3 and a pyrazole-derived methylene group at position 3. The pyrazole moiety is further modified with a 4-chlorophenyl group at position 3 and a phenyl group at position 1 (Fig. 1). Computational tools like Multiwfn can analyze its electron density distribution, while noncovalent interaction studies may predict binding behavior in biological systems.

Properties

CAS No.

623935-48-8

Molecular Formula

C25H22ClN3OS2

Molecular Weight

480.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22ClN3OS2/c26-19-13-11-17(12-14-19)23-18(16-28(27-23)20-7-3-1-4-8-20)15-22-24(30)29(25(31)32-22)21-9-5-2-6-10-21/h1,3-4,7-8,11-16,21H,2,5-6,9-10H2/b22-15-

InChI Key

QCGCGCBAGLLHKM-JCMHNJIXSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with the preparation of the pyrazole ring, a critical intermediate. The 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde precursor is synthesized via a cyclocondensation reaction between 4-chlorophenyl hydrazine and an appropriate β-ketoester derivative. Key steps include:

  • Reagents : 4-Chlorophenyl hydrazine, ethyl acetoacetate, and acetic acid.

  • Conditions : Reflux in ethanol at 80°C for 6–8 hours.

  • Yield : ~75–80% after recrystallization from ethanol.

The aldehyde group at the 4-position of the pyrazole ring is essential for subsequent Knoevenagel condensation with the thiazolidinone moiety.

Thiazolidinone Ring Synthesis

The thiazolidinone core is synthesized by reacting cyclohexylamine with carbon disulfide and chloroacetic acid under basic conditions. This forms 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, which is then isolated via vacuum filtration.

  • Reagents : Cyclohexylamine, carbon disulfide, chloroacetic acid, NaOH.

  • Conditions : Stirring in aqueous NaOH at 0–5°C for 2 hours, followed by acidification with HCl.

  • Yield : 65–70%.

Condensation and Cyclization

Knoevenagel Condensation

The final step involves the condensation of the pyrazole-4-carbaldehyde with the thiazolidinone derivative. This reaction is catalyzed by piperidine in anhydrous ethanol under reflux:

Pyrazole-4-carbaldehyde+3-cyclohexyl-2-thioxo-thiazolidin-4-onepiperidine, EtOHTarget Compound\text{Pyrazole-4-carbaldehyde} + \text{3-cyclohexyl-2-thioxo-thiazolidin-4-one} \xrightarrow{\text{piperidine, EtOH}} \text{Target Compound}

  • Conditions : Reflux at 78°C for 12 hours under nitrogen.

  • Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Stereochemical Control

The (5Z)-configuration is ensured by steric hindrance from the cyclohexyl group, which favors the formation of the thermodynamically stable Z-isomer. Nuclear Overhauser Effect (NOE) spectroscopy confirms the geometry.

Reaction Optimization

Catalytic Systems

  • Base Catalysts : Piperidine outperforms morpholine or triethylamine in suppressing side reactions.

  • Solvent Effects : Ethanol provides higher yields (60%) compared to DMF or THF (<40%) due to better solubility of intermediates.

Temperature and Time

  • Optimal reflux duration is 12 hours; shorter times (<8 hours) result in incomplete condensation, while longer times (>15 hours) promote decomposition.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance reproducibility and yield (68–70%) by maintaining precise temperature control.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water (4:1) to achieve >98% purity.

  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water 70:30) resolves residual stereoisomers.

Spectroscopic Characterization

Key Analytical Data

Technique Findings
IR (KBr) 1690 cm⁻¹ (>C=O), 1595 cm⁻¹ (C=N), 1180 cm⁻¹ (C-S)
¹H NMR (400 MHz) δ 1.20–1.85 (m, 10H, cyclohexyl), 7.25–8.10 (m, 9H, aromatic)
¹³C NMR δ 176.8 (C=O), 140.2 (C=N), 125.1–134.7 (aromatic carbons)
MS (ESI) m/z 519.1 [M+H]⁺ (calculated 518.1)

Purity Assessment

HPLC analysis (C18 column, 254 nm) confirms a purity of 99.2% with a retention time of 8.7 minutes.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing aldol condensation generates dimeric byproducts (~15%).

  • Solution : Slow addition of aldehyde and strict temperature control reduce byproducts to <5%.

Moisture Sensitivity

  • Issue : Thiazolidinone intermediates hydrolyze in aqueous media.

  • Solution : Use of anhydrous solvents and molecular sieves improves stability.

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis, achieving 55% yield with minimal waste . Catalyst recycling and microwave-assisted methods are under investigation to reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of thiazolidinones, including this compound, is their potential as antimicrobial agents. Research indicates that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. The structural similarity to penicillin suggests a mechanism that may involve interference with bacterial cell wall synthesis or other vital processes .

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer potential. The presence of the pyrazole moiety enhances the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that certain thiazolidinones can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

StudyFindings
Antimicrobial Activity Assessment A study demonstrated that derivatives similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Cancer Cell Line Testing Research indicated that the compound induced significant apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial dysfunction and caspase activation .
Inflammation Model In vivo studies using animal models revealed that administration of thiazolidinone derivatives resulted in reduced inflammation markers, supporting their use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinone Ring

The thiazolidinone ring’s position 3 substituent significantly influences physicochemical properties:

  • Phenylethyl group () : Aromaticity may increase π-π stacking interactions, while the ethyl linker adds flexibility.
  • Isopropyl group () : Smaller and less hydrophobic than cyclohexyl, possibly improving aqueous solubility.
Table 1: Substituent Effects at Thiazolidinone Position 3
Substituent Molecular Volume (ų)* LogP (Predicted)* Potential Impact
Cyclohexyl ~150 ~4.2 High hydrophobicity, rigid structure
2-Phenylethyl ~140 ~3.8 Moderate hydrophobicity, flexible
Isopropyl ~90 ~2.5 Lower hydrophobicity, increased solubility

*Values estimated via computational methods (e.g., Multiwfn ).

Pyrazole Ring Modifications

The pyrazole’s substituents dictate electronic and steric profiles:

  • 4-Ethoxy-2-methylphenyl () : The ethoxy group is electron-donating, which may reduce reactivity but improve metabolic stability.
  • Unsubstituted phenyl () : Lacking functional groups, this derivative may exhibit weaker target affinity but simpler synthesis.
Table 2: Pyrazole Substituent Electronic Effects
Substituent Hammett σ* (Electronic Effect) Bioactivity Relevance
4-Chlorophenyl +0.23 (Electron-withdrawing) Enhanced electrophilic interactions
4-Ethoxy-2-methylphenyl -0.24 (Electron-donating) Improved metabolic stability
Phenyl (no substituent) 0.0 Baseline reactivity

*Hammett constants sourced from literature.

Thioxo Group and Conformational Stability

The 2-thioxo group in the thiazolidinone ring contributes to:

  • Hydrogen bonding : The sulfur atom can act as a hydrogen bond acceptor.

Comparatively, oxo analogs (e.g., 2-oxo-thiazolidinones) lack this sulfur-mediated interaction, reducing binding affinity in some cases .

Q & A

Q. Key Optimization Factors :

  • Temperature Control : Higher temperatures accelerate cyclization but may increase side products.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst Use : Piperidine enhances imine formation efficiency .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm regiochemistry of the pyrazole and thiazolidinone moieties. The Z-configuration of the exocyclic double bond is verified via coupling constants (J = 10–12 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peaks) .

Data Interpretation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources.
  • Compound Stability : Degradation under assay conditions (e.g., pH-dependent hydrolysis of the thioxo group) .

Q. Resolution Strategies :

Standardize Assays : Use validated protocols (e.g., NIH/ATP-based kinase inhibition assays).

Purity Reassessment : Confirm compound integrity via HPLC pre- and post-assay.

Structural Analog Comparison : Test derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .

Advanced: What computational methods predict target interactions and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or EGFR). The pyrazole ring often shows π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in lipid bilayers (critical for membrane permeability).
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability (<30% due to high molecular weight) .

Validation : Cross-reference computational results with X-ray crystallography (e.g., SHELXL-refined structures) .

Advanced: How does stereochemistry and 3D conformation influence bioactivity?

Methodological Answer:

  • Z-Configuration : The (5Z)-geometry is critical for planarity, enabling interactions with flat binding pockets (e.g., DNA topoisomerases).
  • Cyclohexyl Group Orientation : Axial vs. equatorial positioning affects solubility and steric hindrance. Use NOESY NMR to determine preferred conformers .

Experimental Design : Synthesize E-isomer analogs to compare activity (e.g., 10-fold lower IC₅₀ in Z-form for kinase inhibition) .

Basic: What are the key stability considerations during storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thioxo group.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the imine bond.
  • pH Stability : Avoid buffers below pH 5, which protonate the pyrazole nitrogen, reducing solubility .

Advanced: How to design derivatives to enhance selectivity for specific biological targets?

Methodological Answer:

  • Substituent Modification : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic pockets.
  • Side Chain Engineering : Introduce polar groups (e.g., hydroxyl) on the cyclohexyl ring to improve water solubility.
  • Bioisosteric Replacement : Swap the thiazolidinone sulfur with oxygen to modulate electron density .

Case Study : Derivatives with 4-ethoxyphenyl showed 50% higher COX-2 inhibition than 4-chlorophenyl analogs .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Anticancer : NCI-60 cell line panel for broad cytotoxicity profiling.
  • Antimicrobial : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays.
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK2) or proteases (e.g., HIV-1 protease) .

Data Normalization : Use doxorubicin (anticancer) and ciprofloxacin (antimicrobial) as positive controls .

Advanced: How to address low reproducibility in synthetic yields?

Methodological Answer:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to detect intermediates.
  • Catalyst Screening : Test alternatives (e.g., ZnCl₂ instead of piperidine) for imine formation.
  • Microwave-Assisted Synthesis : Reduces reaction time (20 minutes vs. 12 hours) and improves yield by 15–20% .

Advanced: What structural features confer uniqueness to this compound compared to analogs?

Q. Comparative Analysis :

Feature This Compound Common Analogs
Core Structure Pyrazole-thiazolidinone hybridIsolated pyrazole or thiazolidinone
Substituent 4-Chlorophenyl + cyclohexyl4-Methoxyphenyl or alkyl chains
Bioactivity Dual kinase/COX-2 inhibitionSingle-target activity

The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration compared to smaller alkyl chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.